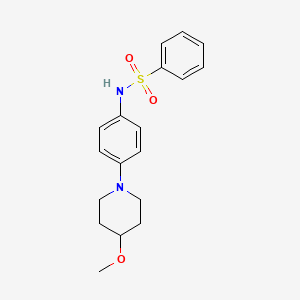

N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

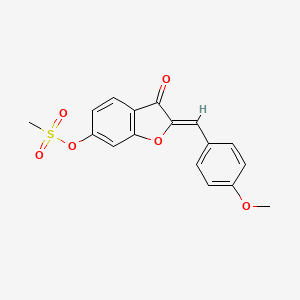

N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cognitive Enhancement Properties

One study on SB-399885, a derivative closely related to N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide, demonstrated its potent antagonistic properties on the 5-HT6 receptor, suggesting potential therapeutic utility in cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy Application

Another study introduced a zinc phthalocyanine substituted with a new benzenesulfonamide derivative group, highlighting its high singlet oxygen quantum yield and potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Vasospasm Prevention

Research on endothelin receptor antagonists, including compounds with the benzenesulfonamide moiety, indicated effectiveness in preventing cerebral vasospasm post-subarachnoid hemorrhage, offering insights into potential treatments for such conditions (Zuccarello et al., 1996).

Cytotoxic and Antitumor Activities

A series of benzenesulfonamide derivatives was synthesized and tested for cytotoxicity, tumor specificity, and carbonic anhydrase inhibitory potential, showing significant activities which could be pivotal for further anti-tumor activity studies (Gul et al., 2016).

Carbonic Anhydrase Inhibition

An X-ray crystallographic study on N-substituted benzenesulfonamides interacting with human carbonic anhydrase isoform II revealed crucial insights into their inhibition mechanism, offering potential applications in designing inhibitors for therapeutic purposes (Di Fiore et al., 2011).

Mechanism of Action

Target of Action

A similar compound, asp3026, targets the anaplastic lymphoma kinase (alk) . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) .

Mode of Action

Similar compounds like asp3026 have been identified as potent and selective alk inhibitors . Inhibitors typically work by binding to the target protein and preventing it from performing its function.

Biochemical Pathways

Alk inhibitors like asp3026 can affect the pathogenesis of nsclc . ALK has constitutive tyrosine kinase activity, and its inhibition can disrupt this activity, potentially affecting downstream signaling pathways involved in cell growth and proliferation .

Result of Action

Alk inhibitors like asp3026 can demonstrate antitumor activity, as seen in mice xenografted with nci-h2228 cells expressing eml4-alk .

Properties

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-23-17-11-13-20(14-12-17)16-9-7-15(8-10-16)19-24(21,22)18-5-3-2-4-6-18/h2-10,17,19H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDOLMKFFJXKBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2725404.png)

![8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid](/img/structure/B2725405.png)

![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725408.png)

![2-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2725409.png)

![6-Chloro-N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2725414.png)

![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725416.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2725417.png)

![(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2725420.png)

![N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2725422.png)